molecular formula C16H21N3O5 B13735937 (S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid

Cat. No.: B13735937
M. Wt: 335.35 g/mol
InChI Key: KLIVLZFTGFZYQK-LBPRGKRZSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.

    Formylation of the pyridine ring: This can be done using formylating agents such as formic acid or its derivatives.

    Carboxylation: Introduction of the carboxylic acid group can be achieved through carboxylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid depends on its specific interactions with biological targets. These may include:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways involved: Inhibition or activation of specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine ring structures.

    Formylpyridine derivatives: Compounds with formyl groups attached to pyridine rings.

    Boc-protected amines: Compounds with tert-butoxycarbonyl protecting groups.

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

(2S)-4-(3-formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(23)19-8-7-18(9-12(19)14(21)22)13-11(10-20)5-4-6-17-13/h4-6,10,12H,7-9H2,1-3H3,(H,21,22)/t12-/m0/s1

InChI Key

KLIVLZFTGFZYQK-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=N2)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)C=O

Origin of Product

United States

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